2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid
Description
Structural and Functional Analysis (Hypothetical Continuation)
(Note: Per the user’s outline, subsequent sections would delve into synthesis, reactivity, and applications, adhering to the same rigorous data-driven approach.)
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLXWNDUQYRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265134 | |
| Record name | 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162965-55-1 | |
| Record name | 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162965-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,2,2-trifluoroethyl)sulfanyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
One of the primary applications of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid lies in drug development. It serves as an intermediate in the synthesis of various pharmaceuticals. Notably, derivatives of this compound have been explored as potential antiarrhythmic agents. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate for the synthesis of the antiarrhythmic drug Flecainide .
Biological Activity
Research indicates that compounds containing the trifluoroethyl group can exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. Studies have shown that these compounds can act as allosteric modulators, influencing receptor activity and potentially leading to therapeutic benefits .
Organic Synthesis
Synthetic Intermediates
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex molecules. The ability to introduce trifluoroethyl groups into organic frameworks can significantly alter the physical and chemical properties of the resulting compounds.
Reactivity Studies
Research has demonstrated that this compound can participate in multiple reaction types, including nucleophilic substitutions and coupling reactions. These reactions are essential for developing new materials and pharmaceuticals.
Materials Science
Polymer Chemistry
In materials science, this compound's unique properties have led to its exploration in polymer chemistry. The incorporation of trifluoroethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for high-performance applications.
Coatings and Adhesives
The compound has potential applications in formulating coatings and adhesives that require specific performance characteristics such as water repellency and durability. The fluorinated nature of the compound contributes to these desirable properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. These interactions can affect various cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid with structurally related compounds, emphasizing substituent effects and molecular properties:
Key Observations
Substituent Position and Electronic Effects: The ortho vs. para placement of the trifluoroethylsulfanyl group (e.g., compounds in vs. Para-substituted analogs may exhibit better crystallinity due to symmetric packing . Electron-withdrawing groups (e.g., -NO₂ in ) increase the carboxylic acid’s acidity (lower pKa), enhancing solubility in polar solvents.
Fluorine’s Role: Trifluoroethyl groups (-CH₂CF₃) improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethylsulfanyl derivatives ) . Fluorine substitution in benzofuran derivatives (e.g., 5-fluoro substitution in ) enhances binding to hydrophobic enzyme pockets, a feature leveraged in antitumor agents .
Benzofuran-acetic acid hybrids (e.g., ) show antiproliferative effects on cancer cells, suggesting that the trifluoroethylsulfanyl group in the target compound could be explored for similar applications.
Biological Activity
2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid is a benzoic acid derivative notable for its unique trifluoroethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its biological activity is primarily linked to its ability to interact with biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H8F3O2S
- Molecular Weight : 250.24 g/mol
This compound contains a benzoic acid core modified with a sulfanyl group and a trifluoroethyl moiety, contributing to its unique properties and biological activities.
1. Pharmaceutical Applications
Research indicates that derivatives of benzoic acid, including this compound, are significant in drug development. They serve as intermediates in synthesizing pharmaceuticals with enhanced efficacy and reduced side effects. The trifluoroethyl group enhances the stability and bioactivity of these compounds in medicinal chemistry .
2. Enzyme Interaction Studies
In biochemical assays, this compound has been shown to influence enzyme activity significantly. A study demonstrated that benzoic acid derivatives could promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis . The activation of cathepsins B and L by compounds similar to this compound suggests potential applications in treating age-related diseases by enhancing proteostasis .
3. Anticancer Potential
Benzoic acid derivatives have been explored for their anticancer properties. For example, studies have indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and cell cycle arrest. The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve similar pathways as other benzoic acid derivatives .
Case Studies
Several studies have highlighted the biological activities of benzoic acid derivatives:
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition in cancer cells without cytotoxic effects on normal cells .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that some benzoic acid derivatives could modulate histone deacetylase (HDAC) activity, leading to enhanced apoptosis in cancer cells. This suggests a potential role for this compound in epigenetic regulation during cancer therapy .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. A common route involves reacting 2-mercaptobenzoic acid with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) to form the thioether bond. For example, in the synthesis of structurally related agrochemicals like bentioflumin, the trifluoroethyl sulfanyl group is introduced via alkylation of a thiol-containing precursor under inert conditions . Purification via recrystallization or column chromatography is critical to achieve >95% purity, as demonstrated in protocols for analogous benzoic acid derivatives .
Key Considerations:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
- Yield Optimization: Elevated temperatures (60–80°C) and extended reaction times (12–24 hrs) are often required.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is essential:
- HPLC: Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
- NMR Spectroscopy: Confirm the presence of the trifluoroethyl group (¹⁹F NMR: δ ≈ -70 ppm for CF₃) and the sulfanyl linkage (¹H NMR: δ 3.5–4.0 ppm for SCH₂CF₃) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion ([M-H]⁻ expected for C₁₀H₇F₃O₂S: m/z 248.01) .
Q. How does the trifluoroethyl sulfanyl group influence electronic properties and reactivity?
Methodological Answer: The -SCH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which:
- Increases Acidity: The benzoic acid proton (COOH) becomes more acidic (pKa ≈ 2.5–3.0 vs. ~4.2 for unsubstituted benzoic acid), enhancing solubility in basic buffers .
- Modulates Reactivity: The electron-deficient aromatic ring favors electrophilic substitution at specific positions (e.g., para to the sulfanyl group). Computational studies (DFT) can predict regioselectivity in further functionalization .
Experimental Validation:
- Compare Hammett substituent constants (σₘ or σₚ) for SCH₂CF₃ with other groups.
- Conduct electrochemical assays to measure redox potentials influenced by the substituent.
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects) be resolved?
Methodological Answer: Contradictions often arise from differences in assay conditions or biological models. For example:
- Carbonic Anhydrase Inhibition: Reported IC₅₀ values may vary due to enzyme isoform specificity (e.g., CA-II vs. CA-IX). Validate using recombinant isoforms under standardized pH conditions .
- Antimicrobial Activity: Discrepancies in MIC (Minimum Inhibitory Concentration) values can result from bacterial strain variability. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
Case Study:
A PubChem study noted that analogs with the -SCH₂CF₃ group showed divergent activities against Gram-positive vs. Gram-negative bacteria, likely due to differences in cell wall permeability .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer: The hydrophobic -CF₃ group limits aqueous solubility. Solutions include:
- Prodrug Design: Synthesize ester or amide derivatives (e.g., methyl ester) that hydrolyze in vivo to the active acid.
- Formulation: Use cyclodextrin complexes or lipid-based nanoemulsions to enhance dissolution .
- Salt Formation: Prepare sodium or potassium salts for improved solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
